molecular formula C15H13F2N3OS B4677042 N-[4-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)phenyl]acetamide

N-[4-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)phenyl]acetamide

Cat. No. B4677042
M. Wt: 321.3 g/mol
InChI Key: KOKBJBPNNUHCHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)phenyl]acetamide, also known as Difluorothionyl-N-phenylacetamide (DFTPA), is a chemical compound that has been widely used in scientific research. It is a thionylamide derivative that has been synthesized through various methods and has shown potential in various applications.

Mechanism of Action

DFTPA exerts its inhibitory effect on PTPs by binding to the catalytic site of the enzyme and forming a covalent bond with the cysteine residue. This results in the inactivation of the enzyme and the disruption of cellular signaling pathways.
Biochemical and Physiological Effects:
DFTPA has been shown to have significant biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors in animal models. DFTPA has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for autoimmune disorders.

Advantages and Limitations for Lab Experiments

DFTPA has several advantages for lab experiments. It is a potent and selective inhibitor of PTPs, making it an ideal tool for studying these enzymes. DFTPA is also stable and can be easily synthesized. However, DFTPA has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for the study of DFTPA. One potential area of research is the development of DFTPA-based therapeutics for the treatment of cancer and autoimmune disorders. Another area of research is the study of the structure-activity relationship of DFTPA and its analogs to identify more potent and selective inhibitors of PTPs. Additionally, the potential toxicity of DFTPA and its effects on other cellular processes need to be further investigated.
Conclusion:
In conclusion, DFTPA is a promising chemical compound that has shown potential in various scientific research applications. It is a potent and selective inhibitor of PTPs and has significant biochemical and physiological effects. While DFTPA has some limitations, it has several advantages for lab experiments and has several potential future directions for research.

Scientific Research Applications

DFTPA has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in various cellular processes. DFTPA has been used in the study of PTPs and their role in diseases such as cancer, diabetes, and autoimmune disorders.

properties

IUPAC Name

N-[4-[(2,4-difluorophenyl)carbamothioylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3OS/c1-9(21)18-11-3-5-12(6-4-11)19-15(22)20-14-7-2-10(16)8-13(14)17/h2-8H,1H3,(H,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKBJBPNNUHCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[(2,4-difluorophenyl)carbamothioyl]amino}phenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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